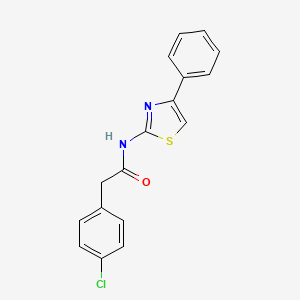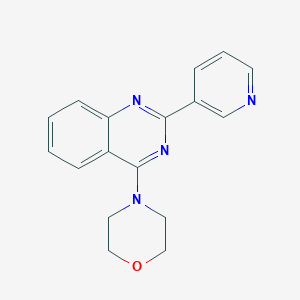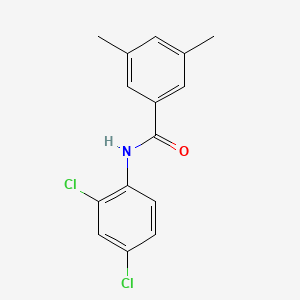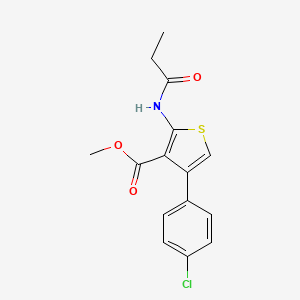
2-(4-chlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide, also known as CPTH or CPTH2, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. It is a small molecule inhibitor that targets the histone acetyltransferase enzyme, which plays a crucial role in regulating gene expression.
Wirkmechanismus
2-(4-chlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide inhibits the activity of histone acetyltransferase enzymes by binding to a specific site on the enzyme. This site is located near the active site of the enzyme and is involved in the binding of the acetyl-CoA substrate. By binding to this site, 2-(4-chlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide prevents the binding of the acetyl-CoA substrate, thereby inhibiting the activity of the enzyme.
Biochemical and Physiological Effects
2-(4-chlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has been shown to have various biochemical and physiological effects. Inhibition of histone acetyltransferase enzymes by 2-(4-chlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide leads to changes in the acetylation status of histone proteins, which in turn affects gene expression. This can have downstream effects on various biological processes, including cell proliferation, apoptosis, and differentiation.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-chlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has several advantages for lab experiments. It is a small molecule inhibitor that is easy to synthesize and has high purity and yield. It is also highly specific for histone acetyltransferase enzymes, making it a valuable tool for studying epigenetic regulation.
However, 2-(4-chlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide also has some limitations for lab experiments. It has limited solubility in aqueous solutions, which can make it difficult to work with in certain assays. It also has a relatively short half-life, which can limit its effectiveness in long-term experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(4-chlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide. One area of interest is the development of more potent and specific inhibitors of histone acetyltransferase enzymes. This could lead to more effective treatments for diseases that involve dysregulation of epigenetic regulation.
Another area of interest is the use of 2-(4-chlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide in combination with other epigenetic modulators. This could lead to synergistic effects on gene expression and provide new avenues for therapeutic intervention.
Conclusion
In conclusion, 2-(4-chlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide, or 2-(4-chlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide, is a valuable tool for studying epigenetic regulation and its role in various biological processes. Its inhibition of histone acetyltransferase enzymes has downstream effects on gene expression, cell proliferation, apoptosis, and differentiation. While 2-(4-chlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has some limitations for lab experiments, it has several advantages and holds promise for future research directions.
Synthesemethoden
The synthesis of 2-(4-chlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide involves the reaction between 4-chlorobenzoyl chloride and 4-phenyl-2-aminothiazole in the presence of triethylamine and dichloromethane. The resulting intermediate is then reacted with acetic anhydride and triethylamine to produce the final product, 2-(4-chlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide. The synthesis method has been optimized to yield high purity and high yield of 2-(4-chlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has been extensively used in various scientific research applications, particularly in the field of epigenetics. Epigenetics refers to the study of heritable changes in gene expression that are not caused by changes in the DNA sequence itself. Histone acetyltransferase enzymes play a crucial role in epigenetic regulation by modifying the acetylation status of histone proteins, which in turn affects gene expression.
2-(4-chlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has been shown to inhibit the activity of histone acetyltransferase enzymes, leading to changes in the acetylation status of histone proteins and subsequent changes in gene expression. This makes 2-(4-chlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide a valuable tool for studying epigenetic regulation and its role in various biological processes, including cancer, neurodegeneration, and inflammation.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2OS/c18-14-8-6-12(7-9-14)10-16(21)20-17-19-15(11-22-17)13-4-2-1-3-5-13/h1-9,11H,10H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUCLDLOABHOOOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{6-[(dimethylamino)sulfonyl]-1,3-benzothiazol-2-yl}butanamide](/img/structure/B5794090.png)


![5-[(2,4-dimethylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5794099.png)


![1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-chlorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5794125.png)
![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzenesulfonamide](/img/structure/B5794132.png)





![11,11-dimethyl-3,4,11,12-tetrahydro-2H,9H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[2,3-e]pyrimido[1,2-c]pyrimidine](/img/structure/B5794202.png)